molecular formula C15H10FNO6 B6408780 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid CAS No. 1261908-45-5

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid

Cat. No.: B6408780
CAS No.: 1261908-45-5
M. Wt: 319.24 g/mol
InChI Key: OZYJYFMDRMISKY-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid is an organic compound that features both fluorine and nitro functional groups

Properties

IUPAC Name

4-(3-fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO6/c1-23-15(20)10-4-9(5-11(16)6-10)8-2-3-12(14(18)19)13(7-8)17(21)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYJYFMDRMISKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691542
Record name 3'-Fluoro-5'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-45-5
Record name 3'-Fluoro-5'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a fluorinated benzoic acid derivative followed by esterification and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions are common for substituting the fluorine atom.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Conversion to carboxylic acids.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Uniqueness

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrobenzoic acid is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for specialized applications.

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